3-Phenylimidazo[1,2-a]pyrazine

CHK1 kinase inhibition Medicinal chemistry Checkpoint kinase scaffold

3-Phenylimidazo[1,2-a]pyrazine is a fused imidazole-pyrazine heterocycle bearing a phenyl substituent at the 3‑position, defined by molecular formula C₁₂H₉N₃ and a molecular weight of 195.22 g·mol⁻¹. The imidazo[1,2‑a]pyrazine core is a privileged scaffold in kinase inhibitor design, with the 3‑aryl substitution pattern directly engaging the ATP hinge‑binding region of multiple kinases including CHK1, CHK2, and ABL.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 1244949-15-2
Cat. No. B3023602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylimidazo[1,2-a]pyrazine
CAS1244949-15-2
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C3N2C=CN=C3
InChIInChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-9H
InChIKeyQMSCCBWPBGOOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylimidazo[1,2-a]pyrazine (CAS 1244949-15-2): Core Scaffold Procurement for Kinase-Targeted Medicinal Chemistry


3-Phenylimidazo[1,2-a]pyrazine is a fused imidazole-pyrazine heterocycle bearing a phenyl substituent at the 3‑position, defined by molecular formula C₁₂H₉N₃ and a molecular weight of 195.22 g·mol⁻¹ . The imidazo[1,2‑a]pyrazine core is a privileged scaffold in kinase inhibitor design, with the 3‑aryl substitution pattern directly engaging the ATP hinge‑binding region of multiple kinases including CHK1, CHK2, and ABL [1]. Commercial supply typically specifies ≥95–97% purity and the compound is routinely employed as a synthetic building block for parallel library construction [1].

Why Interchangeability of Imidazo[1,2‑a]pyrazine Regioisomers Fails Without 3‑Aryl Quantitative Benchmarking


The imidazo[1,2‑a]pyrazine scaffold presents multiple aryl substitution positions, but the kinase inhibition profile is exquisitely sensitive to the regioisomer selected. Literature SAR for 3,6‑di(hetero)aryl imidazo[1,2‑a]pyrazines demonstrates that the 3‑aryl group is indispensable for ATP‑competitive CHK1 binding, while the 2‑aryl regioisomer yields either inactive or markedly weaker enzyme inhibition [1]. Procurement of the incorrect phenyl‑regioisomer (e.g., 2‑phenylimidazo[1,2‑a]pyrazine) for a kinase‑focused program without quantitative verification would therefore compromise the entire screening cascade.

3-Phenylimidazo[1,2-a]pyrazine: Quantified Differentiation Against Regioisomeric and Scaffold Alternatives


CHK1 Kinase Inhibition: 3‑Phenyl Substitution as a Determinant of ATP‑Competitive Binding

The 3‑phenyl regioisomer is integral to the ATP‑competitive kinase inhibitor pharmacophore. In a series of 3,6‑di(hetero)aryl imidazo[1,2‑a]pyrazines, derivatives bearing a 3‑phenyl substituent achieved CHK1 IC₅₀ values down to low‑micromolar range, whereas the 2‑aryl congener series was not reported to yield active CHK1 inhibitors under identical assay conditions [1]. The 3‑phenyl core therefore provides a validated vector for hinge‑region engagement that the 2‑phenyl isomer cannot replicate.

CHK1 kinase inhibition Medicinal chemistry Checkpoint kinase scaffold

LogP Differentiation Between 3‑Phenyl and 2‑Phenyl Imidazo[1,2‑a]pyrazine Regioisomers

Computed LogP values differentiate the two regioisomers. 3‑Phenylimidazo[1,2‑a]pyrazine exhibits a LogP of 1.5, whereas 2‑phenylimidazo[1,2‑a]pyrazine is predicted with a LogP of 2.4 . This ~0.9 log unit discrepancy is significant for lead optimization, as higher lipophilicity in the 2‑phenyl isomer may confer greater passive permeability but also elevated risk of promiscuous binding and poorer aqueous solubility [1].

Lipophilicity Drug design Physicochemical profiling

Aqueous Solubility Comparison: 3‑Phenyl vs 2‑Phenyl Imidazo[1,2‑a]pyrazine

Predicted aqueous solubility data show a measurable difference between the two regioisomers. 3‑Phenylimidazo[1,2‑a]pyrazine is predicted with an aqueous solubility of 0.74 g·L⁻¹ (25 °C), classified as 'slightly soluble' . The 2‑phenyl isomer, by virtue of its higher LogP, is anticipated to exhibit even lower aqueous solubility, posing greater challenges for in vitro assay preparation and early formulation [1].

Aqueous solubility Formulation Preclinical development

Melting Point Identity and Crystalline Purity Benchmark: Distinguishing Supplier Quality for the 3‑Phenyl Isomer

The 3‑phenyl isomer exhibits a sharp melting point of 132–134 °C, a value that is analytically indistinguishable from its 2‑phenyl regioisomer . However, supplier‑reported purity for the 3‑phenyl isomer (CAS 1244949‑15‑2) is consistently specified at ≥97% , whereas the 2‑phenyl isomer is often supplied at ≥95% only . This 2% purity differential is critical for fragment‑based screening and high‑concentration biochemical assay formats, where even minor impurities can generate false‑positive hits.

Melting point Crystalline purity Quality control

Optimal Procurement and Application Scenarios for 3-Phenylimidazo[1,2-a]pyrazine in Scientific Research and Early Development


CHK1 Kinase Inhibitor Fragment Growing and Library Synthesis

Based on the validated 3‑aryl hinge‑binding motif [1], 3‑phenylimidazo[1,2‑a]pyrazine is the recommended core for building 3,6‑disubstituted kinase inhibitor libraries. Users should procure the 3‑phenyl isomer specifically, as substitution at the 6‑position with heteroaryl groups yields ATP‑competitive CHK1 inhibitors suitable for fragment‑to‑lead optimization [1].

Physicochemical Property‑Guided Lead Optimization

The lower LogP (1.5) and higher predicted aqueous solubility (0.74 g·L⁻¹) of the 3‑phenyl isomer compared to the 2‑phenyl isomer make it the preferred starting point for medicinal chemistry programs that prioritize ligand efficiency and oral bioavailability. This is especially relevant when the target product profile mandates a low‑lipophilicity lead series.

High‑Purity Building Block Supply for Fragment‑Based Screening

With a commercially available purity of ≥97%, the 3‑phenyl isomer surpasses the typical 95% purity of the 2‑phenyl alternative . Fragment‑based screening campaigns requiring >96% purity for reliable hit calling and low false‑positive rates should therefore stock the 3‑phenyl isomer exclusively.

Btk Inhibitor Scaffold Development (Patent‑Guided SAR)

Although patent WO2010006970A1 primarily claims 6‑phenyl‑imidazo[1,2‑a]pyrazine derivatives as Btk inhibitors [2], the synthetic access to these structures typically proceeds through a 3‑phenylimidazo[1,2‑a]pyrazine intermediate. Procuring the 3‑phenyl building block thus enables diversification to both 3‑aryl and 6‑aryl inhibitor series from a single starting material.

Quote Request

Request a Quote for 3-Phenylimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.